molecular formula C12H25N3 B1356319 1-Ethyl-4-(piperidin-2-ylmethyl)piperazine CAS No. 896053-48-8

1-Ethyl-4-(piperidin-2-ylmethyl)piperazine

Cat. No.: B1356319
CAS No.: 896053-48-8
M. Wt: 211.35 g/mol
InChI Key: KPOITPSEWNVZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-(piperidin-2-ylmethyl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with an ethyl group and a piperidin-2-ylmethyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(piperidin-2-ylmethyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-Ethyl-4-(piperidin-2-ylmethyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(piperidin-2-ylmethyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine
  • 1-(1-Methyl-4-piperidinyl)piperazine
  • 1,4-Disubstituted piperidines

Uniqueness

1-Ethyl-4-(piperidin-2-ylmethyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic accessibility .

Properties

IUPAC Name

1-ethyl-4-(piperidin-2-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-2-14-7-9-15(10-8-14)11-12-5-3-4-6-13-12/h12-13H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOITPSEWNVZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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